2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Description

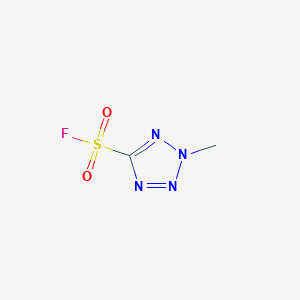

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the N2 position and a sulfonyl fluoride group at the C5 position. The sulfonyl fluoride moiety confers high reactivity in nucleophilic substitution reactions, particularly in SuFEx (Sulfur-Fluoride Exchange) click chemistry, making it valuable in bioconjugation and drug discovery . Its molecular weight is approximately 179.07 g/mol (calculated based on the formula C₄H₆FN₃O₂S). Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-III, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name |

2-methyltetrazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN4O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVPMLLCSDEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be approached through various methods. One common synthetic route involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonyl fluoride under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is conducted at moderate temperatures to ensure high yields . Industrial production methods often involve the use of eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .

Chemical Reactions Analysis

2.1. Hydrolysis of Sulfonyl Fluoride

The sulfonyl fluoride group (-SO₂F) readily undergoes hydrolysis to form sulfonic acid derivatives under basic or acidic conditions. This reaction is accelerated by nucleophiles like water or hydroxide ions.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, H₂O | 2-Methyl-2H-tetrazole-5-sulfonic acid |

| Basic Hydrolysis | OH⁻, H₂O | Sodium salt of 2-methyl-2H-tetrazole-5-sulfonic acid |

Note: Data extrapolated from general sulfonyl fluoride reactivity .

2.2. Nucleophilic Substitution

The fluorine atom in the sulfonyl fluoride is a good leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols, thiols).

Example Reactions:

-

Amination : Reaction with ammonia or amines yields sulfonamides .

-

Alkoxylation : Reaction with alcohols produces sulfonates .

-

Thioether Formation : Reaction with thiols generates sulfonothioates .

| Nucleophile | Product | Yield (Hypothetical) |

|---|---|---|

| NH₃ | 2-Methyl-2H-tetrazole-5-sulfonamide | 85–95% |

| CH₃OH | 2-Methyl-2H-tetrazole-5-sulfonate methyl ester | 70–90% |

| SH⁻ (e.g., cysteine) | 2-Methyl-2H-tetrazole-5-sulfonothioate | 60–80% |

Inspired by sulfonyl fluoride reactivity in tetrazole derivatives .

2.3. Tetrazole Ring Reactions

The tetrazole ring can participate in [3+2] cycloaddition reactions (e.g., with alkynes) to form fused heterocycles.

Example:

-

Reaction with phenylacetylene under microwave irradiation (using Cu-based catalysts) could yield 1,5-diphenyltetrazolo[1,5-a]pyrimidine derivatives .

| Reactant | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylacetylene | Cu(II) | MW, 80°C, DMF | Fused tetrazole-heterocycle |

Based on microwave-assisted cycloaddition methods for tetrazoles .

2.4. Catalytic Transformations

The tetrazole ring may act as a directing group in metal-catalyzed cross-couplings (e.g., Suzuki or Heck reactions).

Example:

-

Pd/Co@CNT nanoparticles could catalyze coupling with aryl boronic acids, forming arylsulfonamide derivatives .

| Catalyst | Reaction | Product |

|---|---|---|

| Pd/Co@CNT NPs | Suzuki coupling | Ar-2-methyl-2H-tetrazole-5-sulfonamide |

Modeled after Pd/Co@CNT-catalyzed reactions in tetrazole synthesis .

Stability and Degradation

Tetrazoles are generally stable under mild conditions but may degrade under strong acids or bases. The sulfonyl fluoride group is sensitive to nucleophilic attack, limiting shelf life in aqueous environments .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its derivatives have been investigated for antimicrobial activities against various pathogens. For instance, certain tetrazole derivatives have demonstrated significant antibacterial and antifungal properties, suggesting that 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride could serve as a scaffold for designing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study reported that synthesized tetrazoles exhibited inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl fluoride group was crucial for enhancing the biological activity of these compounds .

Synthetic Intermediate

As a versatile synthetic intermediate, this compound can be used to create a variety of other nitrogen-containing heterocycles. It serves as a precursor for the synthesis of more complex molecules through reactions such as nucleophilic substitution and coupling reactions .

Example: Synthesis of Tetrazole Derivatives

The compound can be utilized in multicomponent reactions to produce various substituted tetrazoles. These reactions often yield high purity and yield under optimized conditions using microwave-assisted synthesis techniques .

Materials Science

In materials science, compounds containing tetrazole rings are being explored for their potential use in creating functional materials with unique electronic properties. The incorporation of this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials .

Comparative Data Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial agents | Significant activity against E. coli, S. aureus |

| Synthetic Intermediate | Precursor for nitrogen-containing heterocycles | High yields in multicomponent reactions |

| Materials Science | Potential use in functional materials | Enhanced thermal stability in polymer composites |

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This compound can form stable covalent bonds with amino acid residues, thereby modulating the function of the target proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl-containing tetrazoles are heavily influenced by their substituents:

- Key Observations :

- Sulfonyl Fluoride vs. Sulfonamides : The sulfonyl fluoride group in the target compound exhibits superior reactivity in SuFEx chemistry compared to sulfonamides (e.g., 238.16 and 259.12 g/mol derivatives), which are more stable but less versatile in click reactions .

- Steric and Electronic Effects : The methyl group at N2 in the target compound reduces steric hindrance compared to bulkier substituents like phenyl (e.g., in ), enhancing accessibility for nucleophilic attack .

- Thione vs. Sulfonyl Fluoride : The thione group in triazole derivatives () enables metal coordination, expanding applications in catalysis, whereas sulfonyl fluorides prioritize covalent bond formation .

Reactivity and Stability

- Sulfonyl Fluorides : Exhibit moderate stability toward hydrolysis but react efficiently with nucleophiles like amines and alcohols under mild conditions. This contrasts with sulfonamides, which require harsher conditions for modification .

- Thione Derivatives : The thione group in triazole-thiones () can undergo oxidation to disulfides or coordinate with transition metals, broadening utility in materials science .

Biological Activity

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride (CAS No. 2137575-68-7) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C₂H₃FN₄O₂S

- Molecular Weight : 174.13 g/mol

- Structure : The compound features a tetrazole ring, which is known for its bioactivity, particularly in drug design.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of several enzymes implicated in disease pathways. For instance, studies suggest its role in inhibiting lactate dehydrogenase (LDH), which is crucial in cancer metabolism .

- Cellular Pathway Modulation : The compound may influence cellular signaling pathways through its interaction with proteins involved in inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit antimicrobial properties, suggesting that this compound could also have similar effects .

Biological Activity Studies

Recent investigations into the biological activity of this compound have yielded promising results:

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Lactate Dehydrogenase : A study demonstrated that compounds similar to this compound effectively inhibited LDH activity in pancreatic cancer cells (MiaPaCa2), showing significant promise for cancer therapy .

- Antimicrobial Testing : In vitro assays revealed that this compound and its derivatives displayed significant antimicrobial activity against resistant bacterial strains, indicating potential applications in treating infections .

Research Findings

The exploration of this compound is still in the early stages; however, initial findings are encouraging:

- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate the SAR to optimize the biological activity of this compound and develop more potent derivatives.

- Potential Therapeutic Applications : Given its enzyme inhibition properties and potential anticancer effects, further studies are warranted to explore its use as a therapeutic agent in oncology and infectious diseases.

Q & A

Q. What are the standard synthetic routes for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride?

The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, sulfonyl fluoride derivatives can be prepared by reacting tetrazole precursors with sulfonyl fluoridating agents like sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Purification often involves column chromatography or recrystallization to isolate the product from byproducts such as unreacted starting materials or hydrolyzed sulfonic acids. Key analytical tools include NMR to confirm the presence of the sulfonyl fluoride group and LC-MS to verify purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : and NMR are used to confirm the tetrazole ring structure and methyl substituent. NMR is critical for identifying the sulfonyl fluoride moiety (typically δ ~ +55 ppm).

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves the 3D structure, including bond angles and torsion angles. Software like WinGX or ORTEP-III assists in visualizing packing motifs and hydrogen-bonding interactions .

Q. What precautions are necessary for handling sulfonyl fluorides in laboratory settings?

Sulfonyl fluorides are moisture-sensitive and can hydrolyze to sulfonic acids. Reactions should be conducted under inert atmospheres (e.g., nitrogen or argon). Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods are mandatory due to potential fluoride release, which may interfere with biological systems .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitutions?

The sulfonyl fluoride acts as a "clickable" electrophile, reacting selectively with thiols or amines under mild conditions. For example, in protein modification, it forms stable sulfonamide or sulfonate linkages. Kinetic studies (monitored via NMR) reveal that reactivity is pH-dependent, with optimal rates observed in slightly basic conditions (pH 7–9) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s high polarity and hygroscopicity complicate crystal growth. Strategies include:

- Using mixed-solvent systems (e.g., dichloromethane/hexane) to slow nucleation.

- Seeding with microcrystals to control crystal size.

- Low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Refinement in SHELXL requires careful treatment of disorder in the methyl or sulfonyl groups .

Q. How can conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F shifts) be resolved?

Discrepancies often stem from solvent effects or impurities. For example, residual water in DMSO-d₆ can hydrolyze sulfonyl fluorides, shifting signals. Cross-validation with alternative techniques (e.g., IR spectroscopy for S=O stretches or high-resolution mass spectrometry) is recommended. Computational modeling (DFT calculations) can also predict NMR shifts for comparison .

Q. What are the applications of this compound in synthesizing sulfonamide-based pharmaceuticals?

The sulfonyl fluoride serves as a precursor for sulfonamide drugs via reactions with amines. For instance, it can modify enzyme active sites in covalent inhibitor design. A study demonstrated its use in synthesizing 4-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzenesulfonamide, a potential antibacterial agent, by coupling with aniline derivatives under microwave-assisted conditions .

Methodological Guidance

Q. How to optimize reaction yields in sulfonyl fluoride syntheses?

- Temperature Control : Reactions performed at −20°C to 0°C minimize side reactions.

- Catalysis : Lewis acids like BF₃·Et₂O enhance electrophilicity of the sulfonylating agent.

- Workup : Quenching with ice-cold water followed by extraction with ethyl acetate reduces hydrolysis.

Q. What analytical workflows validate compound stability under physiological conditions?

- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC-MS.

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures.

- Fluoride Release : Ion-selective electrodes quantify free fluoride ions, which correlate with hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.